

Isooctanoic acid EINECS and IUPAC nomenclature.

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An In-Depth Technical Guide to **Isooctanoic Acid**: Nomenclature, Properties, and Applications

Introduction

Isooctanoic acid represents a family of branched-chain saturated carboxylic acids with the chemical formula $C_8H_{16}O_2$. Unlike its linear isomer, n-octanoic acid (caprylic acid), the term "**isooctanoic acid**" does not refer to a single, specific molecule but rather to a mixture of C8 isomers or, in commercial contexts, often to the most significant isomer, 2-ethylhexanoic acid. [1][2] This structural isomerism, particularly the branching of the carbon chain, imparts unique physicochemical properties that are highly valued in industrial and research settings. The branched structure enhances solubility in nonpolar organic solvents, improves oxidative stability, and lowers the freezing point compared to its linear counterpart.

This guide provides a comprehensive technical overview of **isooctanoic acid**, designed for researchers, scientists, and drug development professionals. It will deconstruct the complexities of its nomenclature, detail its physicochemical properties, outline its industrial synthesis, and explore its multifaceted applications, from polymer chemistry to pharmaceutical formulation.

Part 1: Unraveling the Nomenclature of C8 Carboxylic Acids

A precise understanding of **isooctanoic acid** begins with a clear delineation of its isomers and their corresponding nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) and the European Inventory of Existing Commercial Chemical Substances (EINECS).

The "Iso-" Prefix and Isomerism

The prefix "iso-" in **isooctanoic acid** signifies the presence of branching in the eight-carbon chain. While multiple structural isomers exist, two are most prominent in chemical literature and commerce.

- 2-Ethylhexanoic Acid (2-EHA): This is the most common and industrially significant isomer. Its structure features a six-carbon hexanoic acid backbone with an ethyl group attached to the second carbon (the alpha-carbon).^[1]
- 6-Methylheptanoic Acid: This isomer consists of a seven-carbon heptanoic acid backbone with a methyl group on the sixth carbon.^{[3][4]}

Other isomers, such as 3,5-dimethylhexanoic acid, also fall under the **isooctanoic acid** umbrella but are less common.^[5]

Caption: Key structural isomers of **Isooctanoic Acid**.

EINECS and CAS Identification

In regulatory and commercial databases, specific isomers are identified by unique CAS (Chemical Abstracts Service) and EINECS numbers. It is crucial to use these identifiers to avoid ambiguity.

Common Name/Synonym	IUPAC Name	CAS Number	EINECS Number
Isooctanoic Acid	6-Methylheptanoic acid	25103-52-0	246-617-0[4][5]
2-Ethylhexanoic Acid (2-EHA)	2-Ethylhexanoic acid	149-57-5	205-743-6[1][6]
Isononanoic Acid (often confused)	3,5,5-Trimethylhexanoic acid	3302-10-1	221-975-0

Note: Some commercial literature incorrectly refers to C9 acids like 3,5,5-trimethylhexanoic acid as **isooctanoic acid**. Researchers should always verify the identity via the CAS number.

Part 2: Physicochemical Properties and Characterization

The utility of **isooctanoic acid** derivatives stems directly from their physical and chemical properties, which are dominated by the 2-ethylhexanoic acid isomer.

General Properties

2-Ethylhexanoic acid is a colorless, viscous, high-boiling liquid with a mild characteristic odor. [6] It is sparingly soluble in water but exhibits excellent solubility in a wide range of nonpolar organic solvents, including alcohols, ethers, and hydrocarbons. This lipophilic nature is fundamental to its primary applications.

Quantitative Data for 2-Ethylhexanoic Acid

Property	Value	Source
Molecular Formula	C8H16O2	[1][7]
Molar Mass	144.21 g/mol	[1][7]
Density	~0.903 g/cm ³ (at 25°C)	[1]
Boiling Point	228.1 °C	[1]
Melting Point	-59 °C	[1]
Flash Point	117.8 °C	[6]
Acidity (pKa)	~4.82	[1]
Log P (octanol/water)	2.58	[1]

Experimental Protocol: Isomer Differentiation by NMR Spectroscopy

Distinguishing between **isooctanoic acid** isomers is critical for quality control and research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Objective: To differentiate between 2-ethylhexanoic acid and 6-methylheptanoic acid using ¹H NMR.

Methodology:

- Sample Preparation: Dissolve ~10 mg of the **isooctanoic acid** sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
- Spectral Analysis & Interpretation:
 - Expected Spectrum for 2-Ethylhexanoic Acid:

- A characteristic multiplet (1H) around 2.2-2.4 ppm corresponding to the alpha-proton (CH) at the C2 position.[7]
- A triplet (3H) around 0.9 ppm from the terminal methyl group of the ethyl side chain.
- A triplet (3H) around 0.9 ppm from the terminal methyl group of the butyl chain.
- Overlapping multiplets (8H) between ~1.2-1.7 ppm for the various methylene (CH₂) groups.
- A broad singlet (1H) at >10 ppm for the carboxylic acid proton (COOH).
- Expected Spectrum for 6-Methylheptanoic Acid:
 - A characteristic doublet (6H) around 0.8-0.9 ppm from the two equivalent methyl groups of the terminal isopropyl moiety.[3]
 - A multiplet (1H) for the CH proton of the isopropyl group.
 - A triplet (2H) around 2.3 ppm from the methylene group adjacent to the carboxyl group (alpha-CH₂).
 - The absence of the unique signals for an ethyl group distinguishes it from 2-EHA.

Causality: The distinct splitting patterns and chemical shifts arise from the unique electronic environment and spin-spin coupling of protons in each isomeric structure, providing a definitive structural fingerprint.

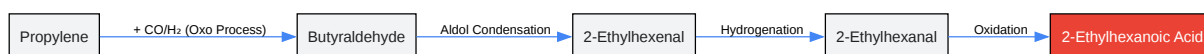
Part 3: Synthesis and Industrial Production

The large-scale availability of **isooctanoic acid** is due to well-established industrial processes, primarily focused on the synthesis of 2-ethylhexanoic acid from petrochemical feedstocks.

Core Industrial Process: Synthesis of 2-Ethylhexanoic Acid

The dominant manufacturing route starts with propylene and involves a four-step process.[1][8]

- Hydroformylation (Oxo Process): Propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst to produce butyraldehyde.
- Aldol Condensation: Two molecules of butyraldehyde undergo a base-catalyzed aldol condensation to form 2-ethylhexenal. This step creates the eight-carbon backbone.
- Hydrogenation: The carbon-carbon double bond and the aldehyde group in 2-ethylhexenal are hydrogenated to yield 2-ethylhexanol.
- Oxidation: The 2-ethylhexanol is then oxidized, typically using air or oxygen, to produce the final product, 2-ethylhexanoic acid.[1]



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Caption: Industrial synthesis pathway for 2-Ethylhexanoic Acid.

Process Rationale: This pathway is economically advantageous due to the low cost and high availability of propylene from petroleum refining. Each step is a high-yield, well-understood chemical transformation suitable for continuous, large-scale production.[9]

Part 4: Applications in Research and Drug Development

The unique properties of **isooctanoic acid** make it a versatile building block and functional ingredient in diverse scientific fields.

Lipophilic Metal Derivatives

2-Ethylhexanoic acid is widely used to prepare lipophilic metal complexes, often called metal octoates or carboxylates.[1] The branched, nonpolar alkyl chain renders these metal compounds soluble in organic media like mineral spirits and resins.

- Mechanism: The carboxylic acid group chelates with metal cations (e.g., Co^{2+} , Mn^{2+} , Sn^{2+} , Zr^{4+}), forming charge-neutral coordination complexes. These are not true salts but are highly soluble in nonpolar environments.[\[1\]](#)
- Applications:
 - Paint Driers: Cobalt and manganese ethylhexanoates are powerful oxidation catalysts that accelerate the cross-linking (drying) of alkyd resins in oil-based paints and varnishes.[\[1\]](#)[\[10\]](#)
 - Polymerization Catalysts: Tin(II) ethylhexanoate is a standard catalyst for the ring-opening polymerization of lactide and glycolide to produce biodegradable polymers like PLA and PLGA, which are critical materials for medical implants and controlled-release drug delivery systems.[\[1\]](#)
 - PVC Stabilizers: Zinc, barium, and cadmium salts act as heat stabilizers in polyvinyl chloride (PVC) plastics.[\[10\]](#)

Ester Derivatives for Performance Materials

Esters of **isooctanoic acid** are synthesized through Fischer esterification with various alcohols. These esters are valued for their thermal stability, low volatility, and excellent compatibility.

- Plasticizers: Esters derived from **isooctanoic acid** are used to increase the flexibility and durability of polymers, especially PVC, finding use in products like vinyl flooring and cable insulation.[\[11\]](#)
- Lubricants: Polyol esters of **isooctanoic acid** serve as base stocks for high-performance synthetic lubricants used in aviation and automotive engines, where high-temperature stability is essential.
- Cosmetics and Personal Care: Isononyl esters, derived from related C9 acids, are widely used as emollients in skincare products due to their non-greasy feel and skin-conditioning properties.[\[4\]](#)

Pharmaceutical Applications

In drug development, **isooctanoic acid** serves as a crucial excipient and intermediate, primarily for modifying the properties of active pharmaceutical ingredients (APIs).

- **Salifying Reagent:** It is used as a counter-ion to form salts with basic APIs.^{[9][12]} This is a key strategy in drug formulation to:
 - **Enhance Solubility:** Converting a poorly water-soluble API into a more soluble salt form.
 - **Improve Stability:** Protecting the API from degradation.
 - **Control Release Profile:** Creating depot formulations for sustained drug release.
 - **Example:** It is notably used as a salifying reagent in the solvent-based synthesis of certain penicillin salts.^{[8][13]}
- **Pharmaceutical Intermediate:** **Isooctanoic acid** is a starting material for the synthesis of more complex APIs, such as certain types of penicillin (e.g., carboxypenicillin).^[10]

Conclusion

Isooctanoic acid, and particularly its chief isomer 2-ethylhexanoic acid, is a cornerstone of modern industrial chemistry. Its identity is precisely defined not by a common name but by specific IUPAC nomenclature and CAS/EINECS identifiers that differentiate its various isomers. The branched C8 structure provides a unique combination of lipophilicity, thermal stability, and chemical reactivity that is leveraged across a vast range of applications. For researchers and developers in materials science, polymer chemistry, and pharmaceuticals, a thorough understanding of **isooctanoic acid**'s properties and synthesis is essential for innovating new materials, catalysts, and drug delivery systems. Its continued importance is assured by its versatility and the cost-effective, large-scale production methods developed from fundamental petrochemical feedstocks.

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